Cas no 1211520-77-2 (3-Bromo-2-(difluoromethyl)pyridine)

3-Bromo-2-(difluoromethyl)pyridine is a halogenated pyridine derivative featuring a difluoromethyl substituent at the 2-position and a bromine atom at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromine and electron-withdrawing difluoromethyl groups. The presence of fluorine enhances metabolic stability and lipophilicity, making it valuable in the design of bioactive molecules. Its well-defined structure allows for selective functionalization, enabling cross-coupling reactions and further derivatization. High purity and consistent quality ensure reliable performance in research and industrial processes. Suitable for use under controlled conditions, it requires proper handling due to its halogenated nature.
3-Bromo-2-(difluoromethyl)pyridine structure
1211520-77-2 structure
Product Name:3-Bromo-2-(difluoromethyl)pyridine
CAS No:1211520-77-2
MF:C6H4BrF2N
MW:208.003467559814
MDL:MFCD16875638
CID:1069451
PubChem ID:54758836
Update Time:2025-06-09

3-Bromo-2-(difluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-(difluoromethyl)pyridine
    • AG-L-20813
    • CTK4B2207
    • FT-0682935
    • I02-3970
    • KB-234859
    • MolPort-019-930-744
    • BBL102531
    • STL556334
    • FCH1348774
    • Pyridine, 3-bromo-2-(difluoromethyl)-
    • AK305605
    • AX8298150
    • A920735
    • DTXSID10716564
    • C71751
    • EN300-6511023
    • CS-0134759
    • AKOS005259034
    • TQU0342
    • SCHEMBL10059435
    • DB-252357
    • 1211520-77-2
    • MFCD16875638
    • SY237653
    • DS-12167
    • MDRUEFNPMGSINM-UHFFFAOYSA-N
    • MDL: MFCD16875638
    • Inchi: 1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H
    • InChI Key: MDRUEFNPMGSINM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN=C1C(F)F

Computed Properties

  • Exact Mass: 206.94952g/mol
  • Monoisotopic Mass: 206.94952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.717 g/mL at 25 °C
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.522

3-Bromo-2-(difluoromethyl)pyridine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Inert atmosphere,Room Temperature

3-Bromo-2-(difluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WU772-5g
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2 95+%
5g
6750CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WU772-250mg
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2 95+%
250mg
882CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WU772-10g
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2 95+%
10g
11250CNY 2021-05-07
Alichem
A023022956-1g
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2 97%
1g
$400.00 2023-09-04
Chemenu
CM248209-1g
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2 95%
1g
$262 2021-08-04
Chemenu
CM248209-5g
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2 95%
5g
$701 2021-08-04
Chemenu
CM248209-10g
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2 95%
10g
$935 2021-08-04
Chemenu
CM248209-25g
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2 95%
25g
$1777 2021-08-04
TRC
B049190-250mg
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2
250mg
$ 450.00 2022-06-07
TRC
B049190-500mg
3-Bromo-2-(difluoromethyl)pyridine
1211520-77-2
500mg
$ 745.00 2022-06-07

3-Bromo-2-(difluoromethyl)pyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1211520-77-2)3-Bromo-2-(difluoromethyl)pyridine
Order Number:A920735
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:14
Price ($):489.0
Email:sales@amadischem.com

Additional information on 3-Bromo-2-(difluoromethyl)pyridine

Introduction to 3-Bromo-2-(difluoromethyl)pyridine (CAS No: 1211520-77-2)

3-Bromo-2-(difluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No) 1211520-77-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a six-membered heterocyclic ring containing nitrogen, which is a key structural motif in numerous biologically active molecules. The presence of both bromine and difluoromethyl substituents makes this compound particularly valuable as an intermediate in synthetic chemistry, enabling the construction of more complex structures with tailored properties.

The bromine atom in 3-Bromo-2-(difluoromethyl)pyridine serves as a versatile handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery, allowing chemists to seamlessly integrate the pyridine core into larger molecular frameworks. The difluoromethyl group, on the other hand, is renowned for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. Its incorporation into a molecule can enhance its pharmacokinetic profile, making it a preferred choice for medicinal chemists aiming to improve drug-like properties.

In recent years, 3-Bromo-2-(difluoromethyl)pyridine has been extensively explored in the development of novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to mimic ATP binding pockets. The bromine and difluoromethyl groups provide additional points for optimization, allowing researchers to fine-tune interactions with the target enzyme. For instance, studies have demonstrated that replacing hydrogen atoms with these substituents can lead to improved binding affinities and selectivity.

Another emerging field where 3-Bromo-2-(difluoromethyl)pyridine has shown promise is in the design of antiviral compounds. The structural features of this compound make it an excellent candidate for developing inhibitors targeting viral proteases and polymerases. Recent publications highlight its use in synthesizing molecules that disrupt viral replication cycles by interfering with key enzymatic steps. The electron-withdrawing nature of the difluoromethyl group, combined with the electron-donating effects of the nitrogen atom, creates a balanced electronic environment that enhances interactions with biological targets.

The agrochemical industry has also benefited from the versatility of 3-Bromo-2-(difluoromethyl)pyridine. Its incorporation into pesticide formulations has led to the development of more effective and environmentally sustainable products. By modifying existing pyridine-based herbicides and insecticides with bromine and difluoromethyl groups, researchers have been able to enhance their potency while reducing off-target effects. This aligns with global efforts to develop greener agricultural solutions that minimize environmental impact without compromising efficacy.

From a synthetic chemistry perspective, 3-Bromo-2-(difluoromethyl)pyridine serves as a building block for constructing complex heterocycles. Its reactivity allows for diverse transformations, including nucleophilic aromatic substitutions, metal-catalyzed cyclizations, and halogen-metal exchange reactions. These transformations are instrumental in generating novel scaffolds that may exhibit unique biological activities. The compound’s ability to undergo multiple functionalization steps makes it an indispensable tool in synthetic laboratories focused on drug discovery and material science.

The industrial production of 3-Bromo-2-(difluoromethyl)pyridine adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation under reduced pressure and recrystallization from appropriate solvents to achieve high-grade material. These processes are critical for maintaining the integrity of downstream applications where even minor impurities can significantly impact results.

In conclusion,3-Bromo-2-(difluoromethyl)pyridine (CAS No: 1211520-77-2) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features—combining a nitrogen-containing heterocycle with halogenated substituents—make it an invaluable intermediate for synthetic chemists. As research continues to uncover new biological targets and synthetic methodologies,3-Bromo-2-(difluoromethyl)pyridine will undoubtedly remain at the forefront of innovation in chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1211520-77-2)3-Bromo-2-(difluoromethyl)pyridine
A920735
Purity:99%
Quantity:5g
Price ($):489.0
Email